

Application Note: Stability-Indicating HPLC Method for the Analysis of Oxyphenonium Bromide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Oxyphenonium Bromide** in pharmaceutical formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control and stability studies. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visual workflow to facilitate seamless adoption in a laboratory setting.

Introduction

Oxyphenonium Bromide is a quaternary antimuscarinic agent used to relieve visceral spasms. Ensuring the purity, potency, and stability of this active pharmaceutical ingredient (API) in finished products is critical for its safety and efficacy. This application note presents a validated HPLC method capable of separating Oxyphenonium Bromide from its degradation products, thus qualifying as a stability-indicating assay.

Chromatographic Conditions

A summary of the HPLC instrument parameters for the analysis of **Oxyphenonium Bromide** is provided in Table 1.



Table 1: HPLC Chromatographic Conditions

Parameter	Specification
Column	Cyanopropyl Column
Mobile Phase	Acetonitrile: 25 mM Potassium Dihydrogen Phosphate (50:50, v/v), pH adjusted to 3.4
Flow Rate	1.0 mL/min (May require optimization)
Injection Volume	20 μL (May require optimization)
Column Temperature	Ambient
Detection	UV at 222 nm
Retention Time	Approximately 3.6 minutes[1]

Experimental Protocols Reagents and Materials

- Oxyphenonium Bromide Reference Standard
- Acetonitrile (HPLC Grade)
- Potassium Dihydrogen Phosphate (AR Grade)
- Orthophosphoric Acid (for pH adjustment)
- Water (HPLC Grade)
- Methanol (HPLC Grade)

Preparation of Mobile Phase

- Prepare 25 mM Potassium Dihydrogen Phosphate Buffer: Dissolve 3.4 g of Potassium Dihydrogen Phosphate in 1000 mL of HPLC grade water.
- Adjust pH: Adjust the pH of the buffer to 3.4 using orthophosphoric acid.



- Prepare Mobile Phase: Mix the prepared buffer with acetonitrile in a 50:50 (v/v) ratio.
- Degas: Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

Preparation of Standard Solutions

- Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of
 Oxyphenonium Bromide Reference Standard and transfer it to a 100 mL volumetric flask.
 Dissolve and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 15, 20 μg/mL).[2]

Preparation of Sample Solution (from Tablets)

- Weigh and Powder Tablets: Weigh and finely powder 20 tablets.[1]
- Extract Analyte: Accurately weigh a portion of the powder equivalent to approximately 20.0 mg of **Oxyphenonium Bromide** and transfer it to a 100 mL volumetric flask.[1]
- Add about 70 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.
 [1]
- Dilute to the mark with methanol and mix well.
- $\bullet\,$ Filter: Filter the solution through a 0.45 μm syringe filter to remove any undissolved excipients.
- Dilute to Working Concentration: Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.

Method Validation Summary

The described HPLC method has been validated to demonstrate its suitability for the intended purpose. A summary of the validation parameters is presented in Table 2.



Table 2: Method Validation Parameters

Parameter	Result
Linearity Range	5 - 20 μg/mL
Correlation Coefficient (r²)	> 0.999
Accuracy (% Recovery)	98.0% - 102.0%
Precision (% RSD)	< 2.0%
Specificity	No interference from excipients or degradation products

System Suitability

System suitability tests are essential to ensure that the chromatographic system is performing adequately. These tests should be performed before the analysis of any samples. The recommended system suitability parameters and their acceptance criteria are listed in Table 3.

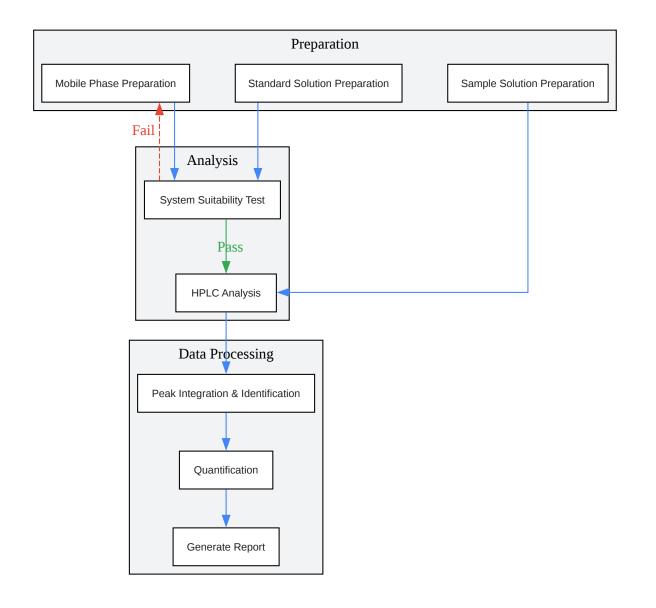
Table 3: System Suitability Parameters and Acceptance Criteria

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates (N)	> 2000
Relative Standard Deviation (%RSD) for replicate injections	≤ 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the HPLC analysis for **Oxyphenonium Bromide**.





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Caption: HPLC analysis workflow for Oxyphenonium Bromide.



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References

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